3-[(3-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[7,6-b]pyridine core, which is a fused ring system combining a chromene and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the chromene core, followed by the introduction of the pyridine ring through cyclization reactions. The methoxybenzoyl group is then introduced via Friedel-Crafts acylation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains .
Scientific Research Applications
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies using molecular docking and dynamics simulations can provide insights into these interactions and help design more effective derivatives .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxybenzoyl)pyridine: This compound shares the methoxybenzoyl group but lacks the chromeno[7,6-b]pyridine core, resulting in different chemical and biological properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyridine ring but differ in the fused ring system, leading to distinct biological activities.
Thiazolo[4,5-b]pyridines: These compounds also feature a pyridine ring but are fused with a thiazole ring, which imparts unique properties.
Uniqueness
The uniqueness of 3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE lies in its specific fused ring system and the presence of the methoxybenzoyl group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(3-methoxybenzoyl)-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C24H23NO4/c1-14-13-24(2,3)25(4)20-12-21-16(10-18(14)20)11-19(23(27)29-21)22(26)15-7-6-8-17(9-15)28-5/h6-13H,1-5H3 |
InChI Key |
FJVYAWBZPPMBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC(=CC=C4)OC)C)(C)C |
Origin of Product |
United States |
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